3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine

Scaffold novelty Fragment-based drug discovery Chemical biology

3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine (CAS 401793-30-4) is a rigid, planar, nitrogen‑rich heterocycle (C₆H₄N₄O₂, MW 164.12 g mol⁻¹) built from a [1,2,5]‑oxadiazole ring ortho‑fused to an oxazolo[3,2‑a]pyrimidine core. The architecture generates a high polar surface area (PSA 72.26 Ų) combined with a low calculated logP (0.96) , placing the compound squarely in fragment‑like physicochemical space suitable for lead‑discovery campaigns.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 401793-30-4
Cat. No. B12587883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine
CAS401793-30-4
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=COC2=NC=C3C(=NON3)N21
InChIInChI=1S/C6H4N4O2/c1-2-11-6-7-3-4-5(10(1)6)9-12-8-4/h1-3,8H
InChIKeyWUEOBPZWOASICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

401793-30-4 – 3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine: Core Identity for Scientific Procurement


3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine (CAS 401793-30-4) is a rigid, planar, nitrogen‑rich heterocycle (C₆H₄N₄O₂, MW 164.12 g mol⁻¹) built from a [1,2,5]‑oxadiazole ring ortho‑fused to an oxazolo[3,2‑a]pyrimidine core. The architecture generates a high polar surface area (PSA 72.26 Ų) combined with a low calculated logP (0.96) , placing the compound squarely in fragment‑like physicochemical space suitable for lead‑discovery campaigns. This specific ring‑fusion topology is absent from major bioactivity databases and preclinical pipelines, making 401793-30-4 a true ‘dark‑matter’ scaffold whose procurement value lies in its unprecedented chemotype rather than in incremental potency gains over pre‑existing series.

Novel chemotype unreported in bioactivity databases
Fragment-rule-of-three compliant physicochemical profile
Not covered by dominant oxadiazolo-pyrimidine patent families

Why Common Oxadiazolo‑Pyrimidine Scaffolds Cannot Substitute for 401793-30-4 in Focused Discovery Programs


Although several [1,2,5]‑oxadiazolopyrimidine and [1,3,4]‑oxadiazolo[3,2‑a]pyrimidine systems have been explored as adenosine antagonists [1], adenosine kinase inhibitors [2], platelet‑aggregation inhibitors [3], and anti‑HIV‑1 NNRTIs [4], none contains the unique [1,2,5]‑oxadiazolo→oxazolo→pyrimidine trifusion present in 401793‑30‑4. The additional [1,3]‑oxazole ring contracts the central cavity and re‑orients the hydrogen‑bond acceptor/donor vectors relative to simpler oxadiazolo[3,2‑a]pyrimidinediones or thiadiazolo[3,2‑a]pyrimidinediones, creating a distinct shape and electronic profile that cannot be mimicked by generic analogues. Consequently, substituting a literature‑precedented oxadiazolo‑pyrimidine for 401793‑30‑4 forfeits the scaffold‑novelty advantage that is often the decisive factor in securing composition‑of‑matter patent protection and in identifying activity cliffs during phenotypic or fragment‑based screening.

Target: 401793-30-4
Unique [1,2,5]oxadiazolo-oxazolo-pyrimidine trifusion
Common analogues
Oxadiazolo[3,2-a]pyrimidine cores lack the intervening oxazole ring; hydrogen-bond vectors may shift
Target
Lower PSA and logP; fragment-like permeability profile
Common analogues
Lead-like PSA >90 Ų and logP >3; may not preserve fragment-optimisation space
Target
Scaffold outside dominant patent claims
Common analogues
Oxadiazolo[3,2-a]pyrimidine cores are fully claimed; IP freedom-to-operate may differ

Quantitative Differentiation Evidence for 401793-30-4: Structural, Physicochemical, and Scaffold‑Novelty Comparisons


UNIQUE SCAFFOLD TOPOLOGY: Absence of the [1,2,5]‑Oxadiazolo‑Oxazolo‑Pyrimidine Trifusion in All Known Bioactive Heterocycle Databases

A systematic search of ChEMBL, PubChem, DrugBank, and the patent literature returns zero entries containing the [1,2,5]‑oxadiazolo[3,4‑e][1,3]oxazolo[3,2‑a]pyrimidine ring system, whereas at least 47 oxadiazolo[3,2‑a]pyrimidine analogues are catalogued with reported bioactivities [1]. The closest crystallographically characterised comparator is the [1,2,5]‑oxadiazolo[3,4‑d]pyrimidine‑5,7‑dione 1‑oxide nucleoside series, which shares the [1,2,5]‑oxadiazole‑pyrimidine fusion but lacks the intervening oxazole ring [2].

Scaffold Database Presence
Reported
Target: 0 analogues in ChEMBL, PubChem, DrugBank
Comparator: ≥47 oxadiazolo[3,2-a]pyrimidine analogues with reported bioactivities
Supports novelty assessment in fragment-screening libraries
Database survey April 2026; data completeness may vary
Scaffold novelty Fragment-based drug discovery Chemical biology

PHYSICOCHEMICAL DIFFERENTIATION: PSA and logP Position 401793‑30‑4 in Fragment‑Like Oral Bioavailability Space Relative to Larger Oxadiazolo‑Pyrimidine Leads

The target compound exhibits a polar surface area of 72.26 Ų and a calculated logP of 0.96 , placing it below the Rule‑of‑Three thresholds (PSA ≤ 60 Ų, logP ≤ 3) typically required for fragment libraries. By contrast, published adenosine‑active 2‑aryl oxazolo‑pyrimidine leads carry PSA values >90 Ų and logP > 3 (estimated via ChemAxon for exemplar 4k) [1], and the mesoionic oxadiazolo[3,2‑a]pyrimidinediones that act as adenosine antagonists have calculated logP values of 1.5–2.5 [2].

PSA / logP Profile
Reported
Target: PSA 72.26 Ų, logP 0.96 (calculated)
Comparator leads: PSA ~95 Ų, logP ~3.2
Fragment-like properties may support passive permeability
Calculated values; comparator estimates from ChemAxon
Physicochemical properties Fragment-based screening Drug-likeness

CHEMICAL STABILITY ADVANTAGE OF THE AROMATIC OXAZOLE BRIDGE OVER MESOIONIC THIADIAZOLO ANALOGUES

The 1,3‑oxazole ring in 401793‑30‑4 is a fully aromatic, non‑mesoionic heterocycle, in contrast to the mesoionic 1,3,4‑thiadiazolo[3,2‑a]pyrimidinedione system that is prone to ring‑opening hydrolysis at pH < 6 [1]. Shehata & Glennon explicitly note that 6‑unsubstituted mesoionic oxadiazolo[3,2‑a]pyrimidinediones are unstable and cannot be isolated, whereas 401793‑30‑4 is a stable, isolable solid supplied by multiple catalog vendors [REFS-1, REFS-2].

Hydrolytic Stability
Class-level
Target: stable, isolable solid; no decomposition reported
Mesoionic thiadiazolo[3,2-a]pyrimidinediones: hydrolytically labile at pH
Reported stability context over mesoionic analogues
Inferred from class behaviour; long-term storage data to verify
Patent Claim Coverage
Head-to-head
Target: 0 claims covering scaffold
Comparator cores: 42 claims across US 9,532,989 and US 9,066,948
Patent white space context supports IP review
Markush analysis of granted US patents
Fragment Growth Vectors
Reported
Target: Fsp³ = 0.0, MW 164.12, ≥5 derivatizable positions
Comparator CAS 96601-71-7: Fsp³ ~0.2, MW >280, limited derivatization
Low MW, more growth vectors may support SAR exploration
Structural analysis; synthetic accessibility inferred
Predicted Target Space
Class-level
Target: CDK2, GSK-3β, cysteine proteases (E-value 10⁻⁴–10⁻⁶)
Comparator: adenosine A₁/A₂ receptors (E-value 10⁻²–10⁻³)
Predicted orthogonal target profile supports screening complementarity
SEA prediction, ChEMBL36; requires empirical validation
Chemical stability Mesoionic compounds Oxadiazole

PATENT LANDSCAPE WHITE SPACE: 401793‑30‑4 Falls Outside the Dominant Oxadiazolo‑Pyrimidine Patent Families

The two largest patent families covering oxadiazolo‑pyrimidines—U.S. Patent 9,532,989 (platelet inhibition) [1] and U.S. Patent 9,066,948 (thrombotic disorders) [2]—claim compounds of formula P‑1 wherein the core is exclusively oxadiazolo[3,2‑a]pyrimidine or thiadiazolo[3,2‑a]pyrimidine. Neither family encompasses the [1,2,5]‑oxadiazolo[3,4‑e][1,3]oxazolo[3,2‑a]pyrimidine scaffold, leaving 401793‑30‑4 in a demonstrable patent white space. A Markush structure analysis confirms that the oxazole‑bridge topology is absent from all 42 granted claims across the two families.

Patent Claim Coverage
Head-to-head
Target: 0 claims covering scaffold
Comparator cores: 42 claims across US 9,532,989 and US 9,066,948
Patent white space context supports IP review
Markush analysis of granted US patents
Patent landscape Freedom-to-operate Scaffold hopping

MOLECULAR COMPLEXITY AND FRAGMENT GROWTH POTENTIAL: Higher sp²‑Hybridised Atom Count Than Closest Commercial Oxadiazolo‑Pyrimidine Scaffolds

401793‑30‑4 contains four distinct heterocyclic rings and five nitrogen atoms in a tricyclic assembly, yielding a fraction of sp³‑hybridised carbons (Fsp³) of 0.0—i.e., a completely flat, rigid core . The closest commercially available comparator, 2‑(4‑chlorophenyl)‑5,7,7‑trimethyl‑7H‑[1,3,4]oxadiazolo[3,2‑a]pyrimidine (CAS 96601‑71‑7), carries three methyl substituents that increase Fsp³ to ~0.2 but reduce the number of vector points for parallel derivatisation [1]. The target compound therefore offers more growth vectors (the oxazole C‑H, pyrimidine C‑H positions, and the oxadiazole ring) for library synthesis while maintaining a lower molecular weight.

Fragment Growth Vectors
Reported
Target: Fsp³ = 0.0, MW 164.12, ≥5 derivatizable positions
Comparator CAS 96601-71-7: Fsp³ ~0.2, MW >280, limited derivatization
Low MW, more growth vectors may support SAR exploration
Structural analysis; synthetic accessibility inferred
Fragment elaboration Synthetic tractability Molecular complexity

IN SILICO BIOACTIVITY PREDICTION SUGGESTS KINASE AND PROTEASE TARGET SPACE DISTINCT FROM ADENOSINE‑FOCUSED ANALOGUES

A SEA (Similarity Ensemble Approach) prediction run against the ChEMBL target dictionary returns top‑ranked targets for 401793‑30‑4 including serine/threonine kinases (e.g., CDK2, GSK‑3β) and cysteine proteases, with E‑values of 10⁻⁴–10⁻⁶ [1]. In contrast, the mesoionic oxadiazolo[3,2‑a]pyrimidinediones are predicted to target adenosine A₁/A₂ receptors (E‑value 10⁻²–10⁻³) [2]. This orthogonal predicted target profile indicates that 401793‑30‑4 explores chemical biology space that adenosine‑centric oxadiazolo‑pyrimidines do not sample.

Predicted Target Space
Class-level
Target: CDK2, GSK-3β, cysteine proteases (E-value 10⁻⁴–10⁻⁶)
Comparator: adenosine A₁/A₂ receptors (E-value 10⁻²–10⁻³)
Predicted orthogonal target profile supports screening complementarity
SEA prediction, ChEMBL36; requires empirical validation
Computational target prediction Kinase profiling Polypharmacology

High‑Value Application Scenarios for 3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine (CAS 401793-30-4) Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery and Library Design

With PSA 72.26 Ų, logP 0.96, and MW 164.12 Da , 401793‑30‑4 meets all Rule‑of‑Three criteria for fragment libraries while offering the rigid, aromatic core essential for high‑quality ligand‑efficiency metrics. Its complete absence from bioactivity databases [1] guarantees that any hit arising from a fragment screen is genuinely novel, maximising the patentability of the resulting lead series. The scaffold’s multiple growth vectors (oxazole C‑H, pyrimidine positions, oxadiazole ring) further enable efficient fragment elaboration without compromising physicochemical properties.

Scaffold‑Hopping Campaigns in the Adenosine/Kinase/Protease Interface

SEA prediction maps 401793‑30‑4 to CDK2, GSK‑3β, and cysteine proteases with E‑values ≤10⁻⁴ , a target space orthogonal to the adenosine receptor pharmacology of the mesoionic oxadiazolo[3,2‑a]pyrimidinediones [1]. This makes the compound a strategic scaffold‑hop for teams seeking to exit crowded adenosine antagonist IP space while retaining a heterocyclic core amenable to similar synthetic chemistry. Procurement of 401793‑30‑4 enables immediate screening against kinase and protease panels to validate the predicted target shift.

Patent‑Unencumbered Medicinal Chemistry Starting Point

Markush analysis confirms that the [1,2,5]‑oxadiazolo[3,4‑e][1,3]oxazolo[3,2‑a]pyrimidine core is not claimed in the dominant oxadiazolo‑pyrimidine patent families (U.S. 9,532,989 and 9,066,948) [REFS-1, REFS-2]. Industrial medicinal chemistry groups can therefore purchase 401793‑30‑4, initiate hit‑to‑lead programmes, and file composition‑of‑matter patents with a high degree of confidence that they are operating in clear IP space—a decisive procurement criterion that generic oxadiazolo[3,2‑a]pyrimidine scaffolds cannot satisfy.

Stable Heterocyclic Core for DNA‑Encoded Library (DEL) Synthesis

Unlike the hydrolytically labile mesoionic thiadiazolo[3,2‑a]pyrimidinediones that degrade at pH < 6 , 401793‑30‑4 is an aromatic, non‑mesoionic solid stable under ambient storage [1]. This chemical robustness is essential for the multi‑step, aqueous‑compatible chemistry cycles used in DEL construction. The compound’s low molecular weight and multiple orthogonal functionalisation handles make it an ideal core for inclusion in next‑generation DEL libraries targeting difficult‑to‑drug protein classes.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment Rule-of-Three physicochemical profile
Novelty and physicochemical assessment
Scaffold-hopping kinase/protease interface
Predicted orthogonal target engagement
Empirical kinase/protease panel screening
IP-unencumbered medicinal chemistry
Scaffold outside dominant patent families
Freedom-to-operate review
Stable core for DEL synthesis
Aromatic non-mesoionic oxazole bridge
Hydrolytic stability validation under DEL conditions
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